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molecular formula C13H20O B8670685 4-Hexylanisole

4-Hexylanisole

Cat. No. B8670685
M. Wt: 192.30 g/mol
InChI Key: IAINKDPTJUTRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223879B2

Procedure details

General procedure for K3PO4 promoted Suzuki coupling of aryl chlorides: An oven-dried resealable Schlenk tube was purged with argon and charged with Pd(OAc)2 (0.01 mmol, 0.5 mol %), ligand 2 (0.015 mmol, 0.75 mol %), the boronic acid (3.0 mmol), and potassium phosphate (4.0 mmol). The tube was purged with argon, and dioxane (6 mL) and 4-chlorotoluene (2.0 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature for 2 min, then heated to 100° C. with stirring until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then cooled to room temperature, diluted with ether (20 mL) and poured into a separatory funnel. The mixture was washed with 1 M NaOH (20 mL), and the layers were separated. The aqueous layer was extracted with ether (20 mL), and the combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude material was then purified by flash chromatography on silica gel.
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
4 mmol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
0.015 mmol
Type
reactant
Reaction Step Four
Quantity
0.01 mmol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1P(C1CCCCC1)C1CCCCC1)C.B(O)O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].ClC1C=CC(C)=CC=1.[O:48]1CCOC[CH2:49]1>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH2:5]([C:10]1[CH:15]=[CH:14][C:13]([O:48][CH3:49])=[CH:12][CH:11]=1)[CH2:4][CH2:9][CH2:8][CH2:7][CH3:6] |f:2.3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
B(O)O
Step Two
Name
potassium phosphate
Quantity
4 mmol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Three
Name
Quantity
2 mmol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
0.015 mmol
Type
reactant
Smiles
CN(C)C1=C(C=CC=C1)C1=C(C=CC=C1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
0.01 mmol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
General procedure for K3PO4 promoted Suzuki coupling of aryl chlorides: An oven-dried resealable Schlenk tube was purged with argon
ADDITION
Type
ADDITION
Details
were added through a rubber septum
CUSTOM
Type
CUSTOM
Details
The septum was removed
CUSTOM
Type
CUSTOM
Details
the tube was sealed with a teflon
CUSTOM
Type
CUSTOM
Details
screw cap
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C.
STIRRING
Type
STIRRING
Details
with stirring until the starting aryl chloride
CUSTOM
Type
CUSTOM
Details
had been completely consumed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with ether (20 mL)
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
WASH
Type
WASH
Details
The mixture was washed with 1 M NaOH (20 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was then purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
Smiles
C(CCCCC)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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